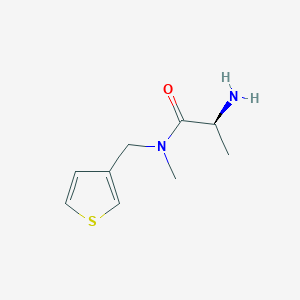

(S)-2-Amino-N-methyl-N-thiophen-3-ylmethyl-propionamide

CAS No.:

Cat. No.: VC13397248

Molecular Formula: C9H14N2OS

Molecular Weight: 198.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2OS |

|---|---|

| Molecular Weight | 198.29 g/mol |

| IUPAC Name | (2S)-2-amino-N-methyl-N-(thiophen-3-ylmethyl)propanamide |

| Standard InChI | InChI=1S/C9H14N2OS/c1-7(10)9(12)11(2)5-8-3-4-13-6-8/h3-4,6-7H,5,10H2,1-2H3/t7-/m0/s1 |

| Standard InChI Key | RXISAMZRDSMQIJ-ZETCQYMHSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N(C)CC1=CSC=C1)N |

| SMILES | CC(C(=O)N(C)CC1=CSC=C1)N |

| Canonical SMILES | CC(C(=O)N(C)CC1=CSC=C1)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

(S)-2-Amino-N-methyl-N-thiophen-3-ylmethyl-propionamide (IUPAC name: N-methyl-N-[(thiophen-3-yl)methyl]-2-aminopropanamide) features a propionamide backbone with an (S)-configured amino group at the second carbon. The amide nitrogen is substituted with a methyl group and a thiophen-3-ylmethyl moiety, the latter introducing a heteroaromatic thiophene ring into the structure. The molecular formula is CHNOS, with a molar mass of 211.30 g/mol .

Key Structural Features:

-

Stereochemistry: The (S)-configuration at the second carbon is critical for enantioselective interactions in biological systems .

-

Thiophene Moiety: The thiophen-3-ylmethyl group contributes to electronic delocalization and potential π-π stacking interactions, common in bioactive molecules .

-

Amide Linkage: The propanamide core provides hydrogen-bonding capability, influencing solubility and target binding.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (S)-2-Amino-N-methyl-N-thiophen-3-ylmethyl-propionamide likely involves multi-step organic reactions, drawing from methodologies used for analogous compounds:

Step 1: Preparation of the Thiophen-3-ylmethylamine Intermediate

Thiophen-3-ylmethylamine can be synthesized via nucleophilic substitution of 3-bromothiophene with methylamine under basic conditions .

Step 2: Formation of the Propanamide Backbone

A modified Buchwald-Hartwig amidation or ruthenium-catalyzed asymmetric transfer hydrogenation may be employed to introduce the stereocenter. For example, a method described in EP1346977A1 uses a chiral ruthenium catalyst (e.g., [(cumene)RuCl] with S,S-TsDPEN ligand) to achieve enantiomeric excesses >90% in similar amides.

Step 3: N-Alkylation

The amide nitrogen is functionalized via alkylation with methyl iodide and thiophen-3-ylmethyl bromide in a sequential or one-pot reaction, typically using a base like triethylamine in tetrahydrofuran (THF).

Optimization Challenges

-

Stereochemical Purity: Achieving high enantiomeric excess requires precise control of reaction conditions, such as temperature (-20°C to 25°C) and catalyst loading (1:500 to 1:5,000 substrate:catalyst ratio) .

-

Yield Limitations: Competing side reactions (e.g., over-alkylation) often limit yields to 70–80%, necessitating chromatographic purification .

Physicochemical Properties

Predicted Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 211.30 g/mol | Calculated |

| Density | 1.19 ± 0.06 g/cm | |

| Boiling Point | 391.0 ± 32.0 °C | |

| pKa (Amino Group) | 14.91 ± 0.46 | |

| LogP (Octanol-Water) | 1.82 (Predicted) |

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water (<1 mg/mL at 25°C) .

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the amide bond.

Challenges and Future Directions

Synthetic Improvements

-

Catalyst Design: Developing cheaper, air-stable catalysts to replace ruthenium-based systems .

-

Flow Chemistry: Continuous-flow systems could enhance yield and stereocontrol.

Biological Screening

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume